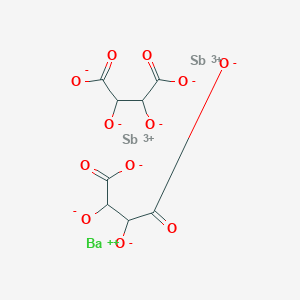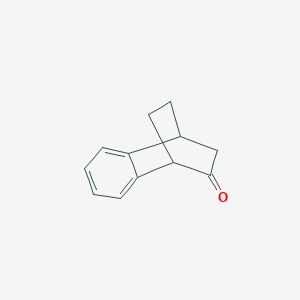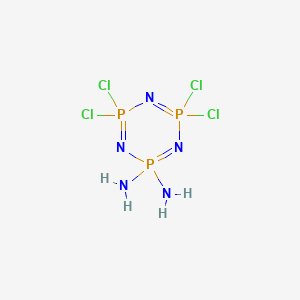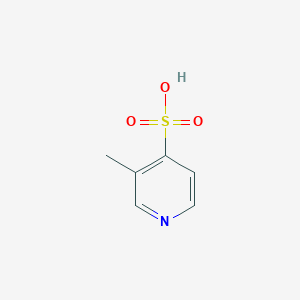
Beryllium boride (BeB6), (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium boride (BeB6) is a chemical compound that consists of beryllium and boron. It is a hard, dark grey material that is used in a variety of scientific research applications.
Wirkmechanismus
The mechanism of action of Beryllium boride (BeB6), (OC-6-11)- is not fully understood, but it is believed to be due to its high hardness and thermal stability. It is also thought to have unique electronic and magnetic properties that make it useful in a variety of applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Beryllium boride (BeB6), (OC-6-11)-. However, it is known to be a toxic material that can cause respiratory and skin irritation. It is also a potential carcinogen and has been linked to lung cancer in workers exposed to beryllium compounds.
Vorteile Und Einschränkungen Für Laborexperimente
Beryllium boride (BeB6), (OC-6-11)- has several advantages for use in lab experiments. It is a highly stable material that can withstand high temperatures and pressures, making it useful for experiments that require extreme conditions. Additionally, its unique properties make it useful for a variety of applications. However, its toxicity and potential health risks make it important to handle with care and take appropriate safety precautions.
Zukünftige Richtungen
There are several future directions for the study of Beryllium boride (BeB6), (OC-6-11)-. One area of research is its potential use in hydrogen storage, which could have important implications for the development of clean energy technologies. Additionally, Beryllium boride (BeB6), (OC-6-11)- is being studied for its potential use in catalysis and electronic applications. Further research is needed to fully understand the properties and potential applications of this unique material.
Synthesemethoden
The most common method of synthesizing Beryllium boride (BeB6), (OC-6-11)- is through the reaction of beryllium and boron in a vacuum or inert atmosphere. The reaction typically takes place at high temperatures and pressures, resulting in the formation of Beryllium boride (BeB6), (OC-6-11)- crystals. Other methods of synthesis include the use of chemical vapor deposition and sol-gel methods.
Wissenschaftliche Forschungsanwendungen
Beryllium boride (BeB6), (OC-6-11)- has a variety of scientific research applications due to its unique properties. It is a high-temperature ceramic material that is used in the production of heat-resistant coatings and composites. It is also used as a neutron absorber in nuclear reactors and as an abrasive in cutting tools. Furthermore, Beryllium boride (BeB6), (OC-6-11)- has been studied for its potential use in hydrogen storage, catalysis, and electronic applications.
Eigenschaften
CAS-Nummer |
12429-94-6 |
|---|---|
Produktname |
Beryllium boride (BeB6), (OC-6-11)- |
Molekularformel |
B6Be |
Molekulargewicht |
73.9 g/mol |
InChI |
InChI=1S/6B.Be |
InChI-Schlüssel |
KHRZATIAIMJVCG-UHFFFAOYSA-N |
SMILES |
[Be].[B].[B].[B].[B].[B].[B] |
Kanonische SMILES |
[Be].[B].[B].[B].[B].[B].[B] |
Andere CAS-Nummern |
12429-94-6 |
Synonyme |
beryllium hexaboride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



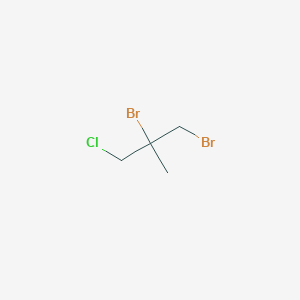

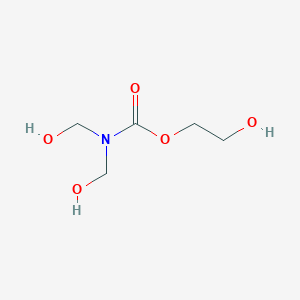
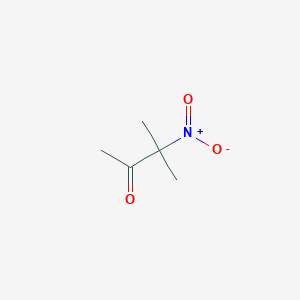
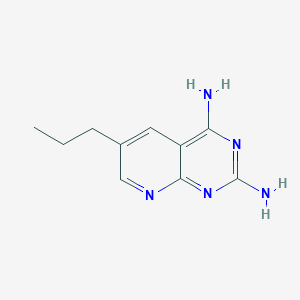

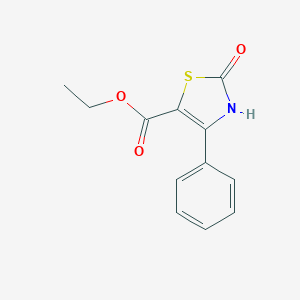
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)

